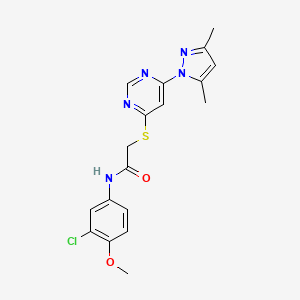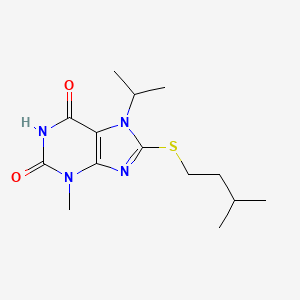![molecular formula C18H23N3O2S B2597157 N-((4-cyclohexylthiazol-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034490-53-2](/img/structure/B2597157.png)
N-((4-cyclohexylthiazol-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazoles are a class of 1,2-azoles, five-membered N,O-containing heterocycles . They have been synthesized for over a hundred years and continue to attract researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
Isoxazoles have a five-membered ring structure containing one nitrogen atom and one oxygen atom . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
Isoxazoles can undergo a variety of reactions due to the presence of the N-O bond. This bond can be cleaved to produce various 1,3-bifunctional derivatives of carbonyl compounds .Scientific Research Applications
Potential in CNS Acting Drugs
Research indicates that compounds within the same chemical family as "N-((4-cyclohexylthiazol-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide," particularly those involving azole groups such as benzimidazoles, imidazothiazoles, and imidazoles, have demonstrated properties relevant to the development of potent CNS drugs. These compounds, through various synthetic pathways involving gloxal and formaldehyde in the presence of ammonia, have shown potential in penetrating the CNS for the treatment of neurological disorders due to their structural properties and the presence of heteroatoms such as nitrogen, oxygen, and sulfur. The research suggests that these compounds exhibit a range of activities including agonistic, antagonistic, and depressant effects on the CNS, which could be leveraged in the synthesis of new CNS drugs to address increasing incidences of CNS diseases (S. Saganuwan, 2020).
Antitumor Activity
The structural motif present in "this compound" is also found in a variety of compounds that have been identified as potential antitumor agents. Benzothiazole derivatives, in particular, have attracted attention in the field of chemotherapeutics due to their broad spectrum of biological activities. Recent patents and research efforts have focused on the development of benzothiazole-based compounds for anticancer applications, emphasizing the versatility of the benzothiazole scaffold in drug discovery. The structural simplicity and synthetic accessibility of these compounds facilitate the exploration of new chemical entities that could advance towards clinical use as treatments for various cancers (A. Kamal, Mohammed Ali Hussaini Syed, Shaheer Malik Mohammed, 2015).
Mechanism of Action
The mechanism of action of isoxazoles can vary depending on their specific structure and the biological target they interact with. Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
Future Directions
properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-18(17-13-8-4-5-9-15(13)23-21-17)19-10-16-20-14(11-24-16)12-6-2-1-3-7-12/h11-12H,1-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNLCKBKLUOGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=NOC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2597075.png)



![2-Chloro-3-[(3-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2597083.png)


![N-(4-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2597091.png)
![8-Bromo-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2597092.png)

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2597094.png)

